Antimony lactate

Descripción

Contextualization within Modern Antimony Chemistry and Coordination Science

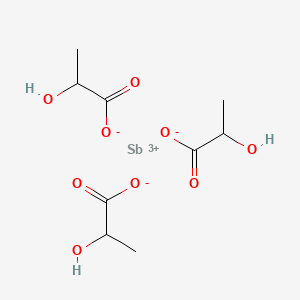

Antimony lactate (B86563), with the chemical formula Sb(C₃H₅O₃)₃, is an antimony(III) salt of lactic acid. nih.govnoaa.gov In the broader field of modern antimony chemistry, this compound is significant due to antimony's ability to exist in multiple oxidation states, primarily +3 and +5, and its capacity to form stable complexes with various ligands. epa.govinorganicventures.com Antimony(III) is considered a "borderline" Lewis acid, meaning it can coordinate with both hard and soft Lewis bases, such as oxygen- and sulfur-containing ligands. epa.gov This characteristic is central to its coordination chemistry.

The lactate ion, a hydroxycarboxylate, acts as a ligand, bonding to the antimony center. The coordination chemistry of antimony(V) with organic ligands like lactic acid has been a subject of study to understand its behavior in various systems. researchgate.net Research has shown that Sb(V) can form stable complexes with ligands containing carboxyl and hydroxy-carboxyl functional groups. researchgate.net While less toxic than Sb(III), the speciation and complexation of antimony are crucial in understanding its environmental fate and biological interactions. rsc.org The study of antimony lactate and similar coordination complexes is essential for developing a deeper understanding of antimony's behavior in complex environments.

Historical Trajectories and Evolution of Academic Inquiry on Antimony Lactate

Antimony and its compounds have been known for millennia, initially used in cosmetics and medicines. epa.gov The industrial application of antimony compounds expanded significantly over time. Historically, antimony lactate found a key application in the textile industry as a mordant for dyeing vegetable fibers. archive.orgwikipedia.orgbritannica.com A mordant is a substance that helps to fix a dye to a fabric by forming a coordination complex with the dye molecule, which then attaches to the material. wikipedia.org This use highlights an early practical application of its coordination chemistry.

Academic inquiry into antimony compounds, including antimony lactate, was historically driven by their industrial uses and toxicological properties. Early literature classifies antimony lactate as a poisonous substance. epa.gov Over time, the focus of research has shifted. While its role in dyeing has been largely superseded by other technologies, scientific interest has evolved towards its chemical properties, synthesis, and more specialized applications. The evolution of analytical techniques has enabled more detailed studies of its structure and reactivity.

Contemporary Research Paradigms and Overarching Scientific Questions Regarding Antimony Lactate

Modern research involving antimony and lactate is often situated within broader contexts such as environmental science, materials science, and biochemistry. A significant area of contemporary research is the biogeochemical cycling of antimony. Studies have investigated the role of lactate as an electron donor in the microbial reduction of antimony(V) to antimony(III) in contaminated environments. unige.chosti.govresearchgate.net For example, research has shown that microbial communities can utilize lactate to facilitate the reduction of Sb(V), impacting its mobility and toxicity in soils and sediments. osti.govresearchgate.net

Another research thrust is the development of new catalysts. While not always the primary focus, antimony compounds are explored for their catalytic properties. For instance, iridium-based catalysts on antimony-doped tin oxide have been studied for the electrochemical oxidation of lactic acid. acs.org Furthermore, the interaction of antimony with organic acids like lactate is relevant in understanding the migration of antimony from materials such as PET bottles into beverages, where stable complexes can be formed. mdpi.com

Overarching scientific questions regarding antimony lactate include:

What is the precise coordination structure of antimony lactate in different environments?

How does the complexation of antimony with lactate influence its bioavailability and toxicity?

Can antimony lactate or related compounds be leveraged for novel applications in catalysis or materials synthesis?

What are the detailed mechanisms of microbially-mediated transformations of antimony in the presence of lactate?

Recent studies continue to explore the complex chemistry of antimony. For example, research into pentavalent antimony complexes with various organic ligands, including lactic acid, aims to advance the coordination chemistry of Sb(V) for potential applications in nuclear medicine. researchgate.net The synthesis and characterization of new antimony(III) complexes with other organic ligands also contribute to a better understanding of the fundamental coordination chemistry of antimony. mdpi.com

Chemical and Physical Properties of Antimony Lactate

| Property | Value | Source(s) |

| Chemical Formula | Sb(C₃H₅O₃)₃ or C₉H₁₅O₉Sb | nih.govnoaa.gov |

| Molecular Weight | 388.97 g/mol | nih.govechemi.com |

| Appearance | Odorless, tan colored solid | nih.govnoaa.gov |

| CAS Number | 58164-88-8 | nih.govechemi.com |

| IUPAC Name | antimony(3+);2-hydroxypropanoate | nih.gov |

| Solubility | Generally soluble in water | noaa.gov |

| Reactivity | Reacts as a base to neutralize acids. Generally does not act as an oxidizing or reducing agent. | noaa.gov |

Synonyms for Antimony Lactate

| Synonym | Source(s) |

| Lactic acid, antimony salt | nih.gov |

| Antimony(III) lactate | nih.gov |

| Propanoic acid, 2-hydroxy-, antimony(3+) salt (3:1) | echemi.com |

| Propanoic acid, 2-hydroxy-, trianhydride with antimonic acid (H3SbO3) | noaa.gov |

Propiedades

Número CAS |

58164-88-8 |

|---|---|

Fórmula molecular |

C9H15O9S |

Peso molecular |

388.97 g/mol |

Nombre IUPAC |

antimony(3+);2-hydroxypropanoate |

InChI |

InChI=1S/3C3H6O3.Sb/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |

Clave InChI |

XCSAHPBBCIBIQD-UHFFFAOYSA-K |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |

SMILES canónico |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |

Otros números CAS |

58164-88-8 |

Descripción física |

Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures antimony lactate may release highly toxic antimony fumes. Antimony lactate is used in fabric dyes. |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies of Antimony Lactate

Established Reaction Pathways for Antimony Lactate (B86563) Synthesis

The traditional synthesis of antimony lactate, a salt of trivalent antimony, typically involves the reaction of an antimony(III) source with lactic acid. The most common and straightforward pathway is the direct reaction of antimony(III) oxide (Sb₂O₃) with lactic acid (C₃H₆O₃).

Sb₂O₃ + 6 C₃H₆O₃ → 2 Sb(C₃H₅O₃)₃ + 3 H₂O

The product, antimony lactate (Sb(C₃H₅O₃)₃), is formed as the antimony ion coordinates with the lactate anions. nih.gov Each lactate ion can act as a bidentate ligand, coordinating to the antimony center through both the carboxylate oxygen and the hydroxyl oxygen, forming a chelate ring. The resulting compound is typically isolated as a tan-colored solid. nih.govnj.gov This method is analogous to the synthesis of other metal lactates, such as cobalt(II) lactate, which is prepared by reacting cobalt-containing materials with lactic acid. researchgate.net

Another established, though less common, route involves starting with antimony(III) chloride (SbCl₃). The reaction with lactic acid or a lactate salt would proceed via a metathesis reaction, but this can be complicated by the hydrolysis of SbCl₃ in aqueous solutions.

Novel and Green Chemistry Approaches in Antimony Lactate Production

In line with the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous chemicals, new methods for synthesizing antimony compounds are being explored. royalsocietypublishing.orgsemanticscholar.org

Electrochemical Synthesis A promising green alternative is electrochemical synthesis using a sacrificial anode. This method has been successfully employed for producing antimony(III) phenolates. asianpubs.org An analogous process for antimony lactate would involve the electrolysis of a solution of lactic acid in a suitable non-aqueous solvent, using a sacrificial antimony anode and an inert cathode (e.g., platinum).

At the anode, antimony metal is oxidized to Sb³⁺ ions, which then react directly with the lactate ions present in the solution to form antimony lactate. This method avoids the use of precursor chemicals and often proceeds with high efficiency under mild conditions. asianpubs.org

Biochemical Pathways Microbial processes offer another innovative route. Certain bacteria have been shown to use lactate as an electron donor for the dissimilatory reduction of pentavalent antimony (Sb(V)) to trivalent antimony (Sb(III)). asm.orgunige.ch In studies involving specific bacterial strains, lactate-fed cultures effectively reduced Sb(V) to Sb(III), which then precipitates. unige.chnih.gov In the presence of excess lactate, this biochemical reduction could lead to the in-situ formation of antimony lactate. This pathway represents a potentially sustainable production method, leveraging natural microbial metabolism.

Table 1: Comparison of Synthetic Methodologies for Antimony Lactate

| Methodology | Description | Advantages | Challenges | Relevant Citations |

|---|---|---|---|---|

| Established Pathway (Antimony Oxide) | Reaction of Sb₂O₃ with lactic acid, usually with heating. | Straightforward, uses common reagents. | Requires heating (energy input), potential for byproducts. | researchgate.net |

| Novel: Electrochemical Synthesis | Electrolysis with a sacrificial antimony anode in a lactic acid solution. | High purity, mild conditions, avoids chemical precursors. | Requires specialized equipment, solvent selection is critical. | asianpubs.org |

| Novel: Biochemical Pathway | Microbial reduction of Sb(V) to Sb(III) using lactate as an electron donor. | Environmentally benign, uses natural processes, potential for in-situ formation. | Slow reaction rates, complex separation and purification. | asm.orgunige.chnih.gov |

Functionalization and Derivatization of Antimony Lactate

Antimony lactate can serve as a valuable precursor for creating more complex and functional chemical structures. Its derivatization can lead to advanced coordination complexes, polymers, and supramolecular materials.

Synthesis of Advanced Antimony Lactate Coordination Complexes

The antimony(III) center in antimony lactate possesses a lone pair of electrons and available coordination sites, making it a Lewis acid capable of binding additional ligands. mdpi.com This allows for the synthesis of advanced coordination complexes where antimony lactate acts as the central building block. By reacting antimony lactate with various Lewis bases (e.g., amines, phosphines, N-heterocyclic carbenes), new complexes with modified electronic properties, solubility, and reactivity can be formed.

For example, reacting antimony lactate with tridentate ligands could lead to pentacoordinate or hexacoordinate antimony centers, altering the geometry and stability of the complex. mdpi.com The synthesis of such complexes is crucial for developing new catalysts or materials with specific functionalities.

Ligand Exchange Mechanisms Involving Lactate

Ligand exchange is a fundamental reaction in coordination chemistry where one or more ligands in a complex are replaced by others. nih.govsavemyexams.com The lactate ligands in antimony lactate can be partially or fully substituted by other ligands. This process is typically driven by the formation of a thermodynamically more stable complex.

An example is the reaction of an antimony complex with chloride ions. The relatively small lactate ligands could be displaced by larger chloride ligands, potentially causing a change in the coordination number and geometry of the complex. savemyexams.com Antimony-based ligand exchange has been effectively used to modify the surface of nanoparticles, demonstrating the feasibility of this approach. nih.govethz.ch The exchange can be influenced by factors such as solvent, temperature, and the concentration of the incoming ligand.

Table 2: Potential Ligand Exchange Reactions with Antimony Lactate

| Incoming Ligand | Ligand Type | Potential Product | Significance | Relevant Citations |

|---|---|---|---|---|

| Chloride (Cl⁻) | Halide | Mixed antimony-lactate-chloride complexes or SbCl₃ | Modifies solubility and Lewis acidity. | savemyexams.comethz.ch |

| Thiolates (RS⁻) | Soft Donor | Antimony(III) thiolates | Forms strong Sb-S bonds, useful in materials science. | nih.gov |

| Amines (e.g., Ethylenediamine) | N-donor Chelator | Chelated antimony-amine complexes | Increases complex stability via the chelate effect. | mdpi.com |

| Phosphines (PR₃) | P-donor | Antimony-phosphine adducts | Tunes electronic properties for catalysis. | acs.org |

Formation of Polymeric and Supramolecular Structures Utilizing Antimony Lactate

Antimony lactate can be utilized as a monomer or building block for the construction of larger, ordered structures such as polymers and supramolecular assemblies.

Polymeric Structures: Antimony(III) compounds have shown a tendency to form polymeric structures, where ligands bridge multiple metal centers. asianpubs.org In the case of antimony lactate, the lactate ligand itself can act as a bridging unit, connecting two antimony atoms. This can lead to the formation of one-, two-, or three-dimensional coordination polymers. Furthermore, antimony compounds, including oxides and carboxylates, have been used as catalysts in the polycondensation of lactic acid to form poly(lactic acid) (PLA), indicating a direct interaction that can be leveraged for polymer formation. nih.govgoogle.com

Supramolecular Structures: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Antimony complexes are known to form supramolecular structures, such as nanoaggregates and hydrogels, through self-assembly in solution. nih.gov These assemblies are often stabilized by a combination of forces, including hydrogen bonds and, notably, pnictogen bonds—an attractive interaction involving the electrophilic region on a Group 15 element like antimony. nih.govresearchgate.net It is hypothesized that antimony lactate, under specific conditions of pH and concentration, could self-assemble into well-defined supramolecular architectures, opening avenues for applications in drug delivery and materials science. nih.gov

Advanced Structural and Electronic Characterization of Antimony Lactate

Single Crystal X-ray Diffraction Studies and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon for antimony compounds, such as antimony(III) oxide, which exists in both cubic (senarmontite) and orthorhombic (valentinite) forms. researchgate.net However, specific studies detailing the existence or nature of polymorphs for antimony lactate (B86563) are scarce. The presence of polymorphism can significantly influence a compound's physical properties, including solubility and stability. Research into the polymorphism of Leishmania donovani has noted connections to d-lactate dehydrogenase, indicating a biological context where lactate and antimony's roles are investigated, though not at a simple chemical level. nih.govasm.orgnih.gov

Spectroscopic Investigations of Antimony Lactate

Spectroscopy provides a window into the molecular and electronic structure of antimony lactate by observing its interaction with electromagnetic radiation.

FTIR Spectroscopy : In the FTIR spectrum of a compound like antimony lactate, characteristic absorption bands for the lactate ligand would be expected. These include vibrations of the carboxylate group (COO⁻), the hydroxyl group (O-H), and the carbon-hydrogen (C-H) bonds. The coordination of the lactate to the antimony atom would influence the position and intensity of these bands, particularly the carboxylate and hydroxyl stretches, providing evidence of bond formation. The Sb-O stretching vibrations would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy offers complementary information. For organic compounds like lactate, it can produce sharp peaks, although fluorescence from the sample can sometimes be an issue. shimadzu.com For related antimony compounds, Raman bands assigned to Sb-O stretching and bending modes have been identified. nih.gov For instance, in a study on the mineral langbanite, which contains antimony, bands at 872 and 897 cm⁻¹ were assigned to Sb-O stretching vibrations, while OSbO bending modes were observed at lower frequencies (330-386 cm⁻¹). nih.gov

A comparative table of expected vibrational modes for antimony lactate is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |

| O-H Stretch | 3200 - 3600 | FTIR, Raman | Broad in FTIR if hydrogen-bonded. The position is sensitive to coordination with the antimony atom. |

| C-H Stretch | 2850 - 3000 | FTIR, Raman | Characteristic of the methyl and methine groups in the lactate moiety. |

| C=O Stretch (Carboxylate) | 1550 - 1650 (asymmetric) | FTIR, Raman | Shifted from the carboxylic acid C=O (~1700 cm⁻¹) upon deprotonation and coordination. |

| C-O Stretch | 1050 - 1150 | FTIR, Raman | Associated with the C-OH and C-O-Sb groups. |

| Sb-O Stretch | 400 - 600 | FTIR, Raman | Direct evidence of the antimony-oxygen bond. |

| O-C=O Bending | 650 - 800 | FTIR, Raman | Bending vibrations of the carboxylate group. |

NMR spectroscopy is a powerful tool for structure elucidation in solution and the solid state. For antimony lactate, both proton (¹H) and carbon-13 (¹³C) NMR would provide detailed information about the lactate ligand's structure.

¹H NMR : The ¹H spectrum would show signals for the methyl (-CH₃) and methine (-CH) protons of the lactate. The chemical shifts and coupling constants of these protons would be sensitive to the chemical environment, including coordination to the antimony center. Lactate typically shows a characteristic doublet for the methyl protons around 1.33 ppm and a quartet for the methine proton around 4.11 ppm. radiopaedia.orgradiopaedia.org

¹³C NMR : The ¹³C spectrum would show distinct resonances for the methyl, methine, and carboxylate carbons of the lactate ligand.

Antimony NMR : Direct NMR observation of antimony (¹²¹Sb and ¹²³Sb) is challenging due to its quadrupolar nature, which often results in very broad signals, making it difficult to obtain high-resolution spectra.

Recent hyperpolarization techniques like SABRE-Relay have been used to significantly enhance the NMR signals of lactate esters, making them far more detectable. acs.org

These techniques use X-rays to probe the core-level electrons of atoms, providing information on the elemental composition, oxidation states, and local coordination environment.

X-ray Absorption Spectroscopy (XAS) : XAS, including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is particularly useful for determining the oxidation state and local atomic structure around the antimony atom. mdpi.com Studies on pentavalent antimony complexes with various organic acids, including lactic acid, have used XAS to confirm a distorted octahedral geometry for the Sb(V) atom, coordinated to six oxygen atoms. researchgate.net The features in the XANES region can be sensitive to the coordination environment and have been used to distinguish between different antimony complexes. rsc.org

X-ray Photoelectron Spectroscopy (XPS) : XPS provides information about the elemental composition and chemical states of the elements present on a material's surface. For antimony lactate, XPS would show peaks corresponding to antimony (Sb), oxygen (O), and carbon (C). A significant challenge in the XPS of antimony oxides and related compounds is the overlap of the Sb 3d₅/₂ peak with the O 1s peak. thermofisher.comxpsfitting.com Therefore, analysis typically relies on the non-overlapping Sb 3d₃/₂ peak to determine the chemical state and binding energy of antimony. thermofisher.comxpsfitting.com The binding energies are indicative of the oxidation state (e.g., Sb(III) vs. Sb(V)). xpsfitting.com

Table of Representative XPS Binding Energies for Antimony Compounds

| Element / Orbital | Chemical State | Typical Binding Energy (eV) |

| Sb 3d₃/₂ | Sb metal | ~537.3 |

| Sb 3d₃/₂ | Sb(III) | ~539.4 - 539.6 |

| Sb 3d₃/₂ | Sb(V) | ~540.2 - 540.4 |

| O 1s | Oxide/Hydroxide (B78521) | ~530 - 531 |

| O 1s | Organic C-O | ~532 - 533 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-O | ~286.5 |

| C 1s | O-C=O | ~288.5 |

Note: These are typical values and can vary based on the specific chemical environment.

UV-Vis spectroscopy probes electronic transitions within a molecule. For antimony lactate, absorptions in the UV region would likely be due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an orbital primarily located on the lactate ligand to an orbital primarily on the antimony atom. The position and intensity of these absorption bands depend on the oxidation state of the antimony and the nature of the coordination. A method for the simultaneous determination of Sb(III) and Sb(V) has been developed using UV-Vis spectroscopy with a complexing agent, demonstrating that the different oxidation states produce distinct, albeit overlapping, spectral signals. nih.gov

Thermal Analysis Techniques (TGA, DSC) for Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of materials. libretexts.orgresearchgate.net

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. A TGA curve for antimony lactate would show distinct mass loss steps corresponding to the removal of water molecules (dehydration), followed by the decomposition and combustion of the lactate ligand at higher temperatures. acs.org The final residue would likely be an antimony oxide, such as Sb₂O₃ or Sb₂O₄, depending on the atmosphere (inert or oxidizing) used for the analysis. ias.ac.in

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC curve can reveal endothermic events like melting and dehydration, and exothermic events such as crystallization and decomposition. mdpi.com For antimony lactate, one would expect to see endothermic peaks for the loss of any water of hydration and potentially for melting, followed by complex exothermic peaks corresponding to the oxidative decomposition of the organic lactate component.

Table of Expected Thermal Events for Antimony Lactate

| Temperature Range (°C) | Technique | Observed Event | Notes |

| 50 - 150 | TGA / DSC | Mass loss (TGA), Endotherm (DSC) | Loss of adsorbed or crystalline water. |

| 200 - 400 | TGA / DSC | Significant mass loss (TGA), Exotherm(s) (DSC) | Decomposition of the lactate ligand. This may occur in multiple steps. The exothermic nature is due to the combustion of the organic part. |

| > 400 | TGA | Stable mass plateau | Formation of a stable antimony oxide residue (e.g., Sb₂O₃). ias.ac.in The final mass can be used to confirm the compound's stoichiometry. |

| ~610 | DSC | Endotherm (DSC) | In an inert atmosphere, a phase transition of the resulting Sb₂O₃ from cubic to orthorhombic form might be observed. ias.ac.in |

Coordination Chemistry and Speciation of Antimony Lactate

Ligand Binding Properties and Stoichiometry of Lactate (B86563) with Antimony

Lactate (CH₃CH(OH)COO⁻) is a bidentate or monodentate ligand, capable of coordinating with metal ions through its carboxylate group and potentially its hydroxyl group. In the case of antimony, lactate serves as an effective stabilizing ligand, particularly for keeping antimony in solution where it might otherwise precipitate due to hydrolysis. inorganicventures.com

The stoichiometry of antimony lactate complexes depends on the oxidation state of antimony. For antimony(III), the most commonly cited compound is antimony(III) lactate, which has a presumed stoichiometric formula of Sb(C₃H₅O₃)₃. nih.govnoaa.govechemi.com This suggests a 1:3 molar ratio of antimony to lactate, where three lactate ligands coordinate to a central Sb(III) ion. As a Lewis acid, Sb(III) is considered "borderline" in hardness, allowing it to form complexes with both hard and soft Lewis bases, such as the oxygen-containing ligands of lactate. researchgate.net

For antimony(V), which acts as a hard Lewis acid, complexes with lactate have also been identified, particularly in biological matrices and beverages. researchgate.netrsc.orgmdpi.com The specific stoichiometry of these Sb(V)-lactate complexes can vary, and they are often observed alongside other species. rsc.orgub.edu The coordination involves the interaction of the hard acid Sb(V) with the hard oxygen donors of the lactate ligand.

Table 1: Properties of Antimony(III) Lactate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₅O₉Sb | nih.gov |

| Molecular Weight | 388.97 g/mol | nih.govechemi.com |

| Appearance | Odorless, tan-colored solid | nih.govnoaa.govechemi.com |

| Common Name | Antimony Lactate | echemi.comnj.gov |

| CAS Number | 58164-88-8 | echemi.comnj.gov |

Formation of Monomeric, Oligomeric, and Polymeric Antimony Lactate Species

The fundamental unit of antimony lactate is the monomeric complex, such as the Sb(C₃H₅O₃)₃ species. nih.gov However, the chemistry of both lactic acid and metal carboxylates suggests the potential for more complex structures.

Lactic acid itself can undergo polycondensation to form oligomers and polymers (polylactic acid, PLA), a process that involves the formation of ester linkages. google.comresearchgate.netresearchgate.net This inherent tendency for self-association is relevant when considering the broader coordination environment.

In the context of metal complexes, carboxylate ligands can bridge between metal centers, leading to the formation of oligomeric or polymeric coordination polymers. While specific studies detailing the isolation and characterization of polymeric antimony lactate are not widely available in the reviewed literature, the formation of such species is plausible. For instance, other metal-lactate systems are known to form highly aggregated, polynuclear species in solution. pnnl.gov Dimer formation is a common feature in the solid-state chemistry of antimony(III) complexes with chelating ligands, allowing the antimony atom to increase its coordination number. mdpi.com This suggests that antimony lactate species in solution or the solid state may exist in equilibrium between monomeric forms and more complex oligomeric structures, though further research is needed to isolate and characterize these higher-order species.

Influence of Solution pH and Solvent Environment on Antimony Lactate Complexation

The formation and stability of antimony lactate complexes are highly dependent on the solution's pH and the nature of the solvent.

Influence of pH: The speciation of antimony in aqueous solutions is dominated by pH. In the absence of strong complexing agents, Sb(III) primarily exists as the neutral species antimonious acid, Sb(OH)₃, across a wide pH range (2-10). researchgate.netgeoscienceworld.org Sb(V) exists as the hexahydroxoantimonate(V) anion, Sb(OH)₆⁻, at neutral to basic pH. researchgate.netgeoscienceworld.org

The complexation of antimony with lactate is therefore in direct competition with hydrolysis.

Acidic to Neutral pH: In this range, lactate complexation can occur, but the stability is pH-dependent. Studies involving iron-oxidizing bacteria with ferrous lactate as an iron source found that the optimal pH for Sb(III) removal was 7.0, indicating significant interaction at neutral pH. iwaponline.com

Alkaline pH: Basic salts like antimony lactate can produce solutions with a pH greater than 7.0. nih.govnoaa.gov However, at higher pH values, the formation of stable hydroxo species like Sb(OH)₄⁻ and Sb(OH)₆⁻ becomes more favorable, which can lead to the dissociation of the lactate complex. geoscienceworld.org In some biological systems using lactate as a carbon source, a decrease in pH was found to enhance the precipitation of antimony sulfide (B99878), indicating a shift in speciation away from soluble complexes. cas.cn

Influence of Solvent Environment: The solvent plays a crucial role in the stability and reactivity of antimony complexes.

Aqueous Systems: In water, lactate is used as a stabilizing ligand to prevent the hydrolysis and precipitation of antimony. inorganicventures.com However, water is a competitive ligand, and the equilibrium between antimony-lactate and antimony-aqua/hydroxo complexes is always a critical factor. researchgate.net

Non-Aqueous Systems: The Lewis acidity of antimony compounds, and thus their ability to form complexes, is significantly influenced by the solvent. nih.gov While specific studies on antimony lactate in various organic solvents are limited, research on related systems shows that metal-lactate complexes can be part of non-aqueous extraction processes. acs.org The polarity and coordinating ability of the solvent would directly impact the stability of the antimony-lactate bond.

Kinetic and Thermodynamic Aspects of Antimony Lactate Complex Formation

The formation of a coordination complex like antimony lactate can be described by its thermodynamic stability and kinetic lability.

Kinetic Aspects: This describes the rate at which a complex undergoes reactions, such as ligand exchange. Complexes can be either labile (fast reactions) or inert (slow reactions). researchgate.net The kinetic behavior is distinct from thermodynamic stability. For example, a complex can be very stable thermodynamically but also kinetically labile. The kinetic properties of antimony lactate would influence how quickly it forms and how readily it exchanges its lactate ligands with other species in solution, such as water or hydroxide (B78521) ions. This is particularly relevant in environmental and biological systems where concentrations and conditions are dynamic.

Antimony-Lactate Speciation in Aqueous and Non-Aqueous Systems

The actual chemical form, or speciation, of antimony lactate varies significantly depending on the system.

Aqueous Systems: In aqueous environments, the speciation is a complex interplay between the antimony oxidation state (III or V), pH, the concentration of lactate, and the presence of other competing ions. researchgate.net

Competition with Hydrolysis: As mentioned, the dominant species are often the hydrolyzed forms Sb(OH)₃ and Sb(OH)₆⁻. researchgate.netgeoscienceworld.org Lactate complexation must compete with this tendency.

Identified Species: Despite the challenges, specific antimony-lactate species have been identified. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has confirmed the presence of highly stable Sb(V)-lactate complexes in matrices like fruit juices bottled in PET. mdpi.comub.edu Reports on the speciation of antimony in biological samples have also noted the existence of Sb(V)-lactate complexes. rsc.org This indicates that under certain conditions, the lactate complex is sufficiently stable to be a significant species.

Non-Aqueous Systems: Information on antimony-lactate speciation in non-aqueous systems is less common. However, the principles of coordination chemistry suggest that in non-coordinating or weakly coordinating solvents, the antimony-lactate complex would be more stable due to the lack of competition from solvent molecules. In solvent extraction systems designed for metal separation, the formation of metal-lactate complexes can inhibit the extraction of the desired metal, indicating that these species can be significant in mixed organic-aqueous environments. acs.org The specific speciation would depend on the properties of the non-aqueous solvent and the other components present.

Table 2: Summary of Antimony-Lactate Speciation Factors

| Factor | Influence on Speciation | Key Observations |

|---|---|---|

| Antimony Oxidation State | Determines the stoichiometry and hardness of the Lewis acid center. | Sb(III) forms Sb(lactate)₃; Sb(V) also forms stable lactate complexes. nih.govrsc.org |

| pH | Controls the competition between lactate complexation and hydrolysis. | Sb(OH)₃ and Sb(OH)₆⁻ are dominant aqueous species; lactate complexation is pH-dependent. researchgate.netgeoscienceworld.org |

| Aqueous Environment | Water acts as a competing ligand. | Lactate is used as a stabilizing agent to prevent precipitation. inorganicventures.com |

| Non-Aqueous Environment | Solvent polarity and coordinating ability affect complex stability. | Limited direct data; relevant in solvent extraction systems. acs.org |

| Biological/Food Matrices | Presence of other organic acids and biomolecules. | Stable Sb(V)-lactate complexes have been identified in fruit juices. mdpi.comub.edu |

Theoretical and Computational Studies of Antimony Lactate Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

There is a notable absence of published research utilizing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to investigate the electronic structure of antimony lactate (B86563). Such studies would be invaluable for elucidating key properties like molecular orbital energies (HOMO-LUMO gap), charge distribution, and the nature of the bonding between the antimony cation and the lactate anions. This information is fundamental to understanding the compound's stability and reactivity.

Molecular Dynamics Simulations of Antimony Lactate Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies focused on antimony lactate in the public domain. MD simulations could provide critical insights into the behavior of antimony lactate in various environments, such as in solution. These simulations would help in understanding its solvation dynamics, ion-pairing behavior, and interactions with other molecules, which is particularly relevant to its function as a mordant in dyeing processes. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational prediction of the reactivity and potential reaction pathways of antimony lactate has not been a subject of published research. Theoretical methods could be employed to model its reactions, for instance, with textile fibers or other chemical species. This would involve mapping potential energy surfaces to identify transition states and determine activation energies, thereby clarifying the mechanisms underlying its practical applications.

Computational Modeling of Antimony Lactate Coordination and Crystal Packing

While antimony lactate is known to be a solid, detailed computational modeling of its coordination environment and crystal packing is not found in the existing literature. wiley.com Such modeling, often complemented by experimental data from X-ray crystallography, would be essential to understand the three-dimensional arrangement of atoms in the solid state. This includes analyzing intermolecular forces, predicting polymorphic forms, and understanding the structure-property relationships that govern its macroscopic characteristics. Although some documents mention its crystal structure in passing, no in-depth computational analysis is available. govinfo.gov

Applications in Materials Science and Industrial Processes Non Biological/non Clinical

Catalysis and Polymerization Processes

Antimony compounds are crucial catalysts in the production of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). nih.govrsc.org While antimony trioxide is the most common catalyst, other forms like antimony acetate (B1210297), antimony glycolate, and antimony lactate (B86563) are also utilized. plasticsengineering.orgmdpi.com In PET synthesis, antimony catalysts, typically dosed at 70-160 ppm, facilitate the polycondensation reaction, where monomers are joined to form long polymer chains. google.comwipo.int The catalytic activity of antimony is considered highly selective for this process. d-nb.info

The mechanism in PET production involves the conversion of antimony trioxide into forms like antimony glycolate, which actively participates in the polymerization. nih.gov Research indicates that during this process, some of the antimony (III) can be oxidized to the more soluble antimony (V) state. nih.gov

In the synthesis of polylactic acid (PLA), a biodegradable polymer, antimony compounds also play a role. Antimony trioxide has been investigated as a catalyst for the polycondensation of lactic acid and the ring-opening polymerization of lactide, the cyclic dimer of lactic acid. mdpi.comgoogle.comgoogle.comresearchgate.net It is often used to suppress side reactions, shifting the chemical equilibrium towards the formation of the polymer. google.com Studies have compared the catalytic performance of various metal compounds, including those of antimony, in the ring-opening polymerization of L-lactide. rsc.org

Table 1: Antimony Compounds in Polymerization

| Polymer | Antimony Compound Used | Catalytic Function |

|---|---|---|

| Polyethylene Terephthalate (PET) | Antimony Trioxide, Antimony Acetate, Antimony Glycolate | Polycondensation catalyst nih.govplasticsengineering.orggoogle.com |

| Polylactic Acid (PLA) | Antimony Trioxide | Polycondensation and ring-opening polymerization catalyst mdpi.comgoogle.comgoogle.com |

Role as Polymer Additives and Modifiers

Beyond catalysis and flame retardancy, antimony compounds function as important polymer additives. Antimony trioxide is incorporated into plastics, rubber, and other polymers to enhance their properties. nih.govdigitalfire.com Its use as a synergist with halogenated flame retardants is a primary application in this area. mdpi.com The addition of antimony compounds, typically ranging from 2-10% by weight, significantly reduces the flammability of a wide array of polymers. mdpi.com

In the production of PET, residual antimony from the catalytic process remains in the final polymer matrix, with concentrations typically between 100 to 400 mg/kg. nih.gov This makes antimony an inherent additive in most PET products.

Utilization in Advanced Glass and Ceramic Formulations

Antimony oxide (Sb₂O₃) is a well-established additive in the glass and ceramics industry. chivine-us.com Its primary functions include:

Opacifier: It is used to impart whiteness and opacity to glazes and enamels for ceramics and porcelain. digitalfire.comresearchgate.net

Fining Agent: In optical glass manufacturing, small percentages of antimony oxide help to remove bubbles from the molten glass, ensuring clarity. digitalfire.com

Decolorizing Agent: It can decolorize certain types of glass. walkerceramics.com.au

Stabilizing Agent: It acts as a stabilizer in the production of specific colored glasses, such as emerald green glass. digitalfire.com

Color Fastener/Modifier: In enamels and glazes, antimony compounds can act as a color fastener. researchgate.net When used in lead-containing glazes, it can produce a yellow pigment known as Naples yellow (lead antimonate). digitalfire.com In the brick industry, it is used to bleach the surface of red-burning clays (B1170129) to create buff or variegated colors. digitalfire.comwalkerceramics.com.au

Table 3: Functions of Antimony Oxide in Glass and Ceramics

| Application | Function |

|---|---|

| Ceramic Glazes/Enamels | Opacifier, Color Fastener digitalfire.comresearchgate.net |

| Optical Glass | Fining Agent (removes bubbles) digitalfire.com |

| Specialty Glass | Decolorizing Agent, Stabilizer digitalfire.comwalkerceramics.com.au |

| Brick Manufacturing | Bleaching Agent digitalfire.com |

Electrochemical Applications in Material Fabrication

Antimony compounds are utilized in electrolytes for the electrochemical deposition (electroplating) of antimony and its alloys. Research has explored the electrodeposition of Sb₂Se₃ thin films, which are used in semiconductors, from tartrate electrolytes. iapchem.org The tartaric acid in the electrolyte helps to complex the antimony ions, facilitating their deposition. iapchem.org

Similarly, electrolytes containing potassium antimony tartrate, a compound closely related to antimony lactate, have been used for electrodepositing antimony-copper alloys. mdpi.com In these baths, tartaric acid is added to increase the solubility of the antimony salt. mdpi.com The resulting Sb-Cu coatings have potential applications due to their specific electrochemical properties. mdpi.com Studies have also investigated the electrodeposition of pure antimony onto substrates like gold from acidic solutions containing antimony oxide. beilstein-journals.org This process is relevant for creating well-defined layers for fundamental research, such as in materials for battery technology. beilstein-journals.org

Analytical Methodologies for Antimony Lactate

Chromatographic Separation Techniques (e.g., HPLC-ICP-MS, IC-ICP-MS)

Hyphenated chromatographic techniques are essential for the speciation of antimony, allowing for the separation of different species, such as inorganic Sb(III) and Sb(V), and their organic complexes, including those with lactate (B86563). rsc.org High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful tools for this purpose.

The separation of antimony species is often challenging due to their instability and potential for interconversion. rsc.org Anion-exchange chromatography (AEC) is commonly employed for the separation of Sb(III) and Sb(V). dtu.dk The mobile phase composition is critical; it typically operates at a pH between 4.0 and 5.5 and contains chelating ligands like ethylenediaminetetraacetic acid (EDTA), phthalic acid, or tartrate to achieve effective separation. dtu.dk For instance, Sb(V) can form complexes with lactate and citrate, which can be separated and identified using these methods. rsc.orgresearchgate.net

Frontal Chromatography (FC) coupled with ICP-MS has also been presented as a rapid method for the speciation of Sb(III) and Sb(V) in aqueous samples, achieving low detection limits and very short analysis times. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Anion-exchange column (e.g., Hamilton PRP-X100, IonPac AS15/AG15) | dtu.dkbohrium.com |

| Mobile Phase A | 20 mM EDTA and 2 mM phthalic acid, pH 4.5 | dtu.dk |

| Mobile Phase B | 100 mM Citric acid, pH 4.5 | dtu.dk |

| Detection | ICP-MS monitoring m/z 121 | mdpi.comnih.gov |

| Flow Rate | 1.0 - 1.45 mL/min | mdpi.comnih.gov |

Spectrometric Quantification Methods (e.g., ICP-OES, ICP-MS, AAS)

Spectrometric methods are the cornerstone for the sensitive quantification of antimony. These techniques can be used to determine the total antimony concentration or can be coupled with separation techniques for speciation analysis.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust technique for antimony determination. rsc.org It offers good sensitivity and is less susceptible to matrix effects than other methods. When coupled with liquid chromatography (LC-ICP-OES), it allows for the simultaneous separation and quantification of Sb(III) and Sb(V). nih.gov The selection of the emission wavelength is crucial for achieving the best sensitivity, with common wavelengths for antimony being 206.834 nm, 217.582 nm, and 231.146 nm. nih.gov

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the most sensitive technique for determining trace and ultra-trace levels of antimony. researchgate.net Its high sensitivity (ng/L to pg/L range), wide dynamic range, and high throughput make it ideal for environmental and biological monitoring. mdpi.comnih.gov Isotope dilution analysis can be performed with ICP-MS, which is considered a primary calibration method, offering high accuracy. aaru.edu.jo When used as a detector for HPLC or IC, it provides excellent capabilities for speciation analysis. nih.gov

Atomic Absorption Spectrometry (AAS) is a widely used and cost-effective technique for antimony analysis. analysis.rs Graphite Furnace AAS (GF-AAS) offers low detection limits (in the µg/L range) suitable for trace analysis in water and other environmental samples. analysis.rs For enhanced sensitivity and to overcome certain interferences, hydride generation (HG) can be coupled with AAS (HG-AAS). epa.gov This technique converts antimony to its volatile hydride (stibine), which is then introduced into the atomizer. epa.govrsc.org

| Technique | Typical Detection Limit | Key Features | Reference |

|---|---|---|---|

| ICP-OES | ~30-50 µg/L | Robust, good for higher concentrations, can be coupled with LC. | nih.gov |

| ICP-MS | <1 ng/L - 0.016 µg/L | Highest sensitivity, suitable for ultra-trace analysis and speciation. | mdpi.comresearchgate.net |

| GF-AAS | ~0.3 - 0.8 µg/L | Cost-effective, good sensitivity for trace analysis. | analysis.rs |

| HG-AAS | ~1 µg/L (can be improved with pre-concentration) | Reduces matrix interference, enhances sensitivity. | epa.govrsc.org |

Electrochemical Detection Approaches

Electrochemical methods offer a simple, cost-effective, and portable alternative for antimony analysis. researchgate.net Anodic Stripping Voltammetry (ASV) is the most frequently used electrochemical technique for determining trace levels of antimony. researchgate.netnih.gov

In ASV, antimony is first pre-concentrated onto the working electrode surface at a negative potential, and then stripped off by scanning the potential in the positive direction. The resulting peak current is proportional to the concentration of antimony in the sample. The method is highly sensitive, with detection limits for Sb(III) reported in the range of 10⁻⁸ to 10⁻¹⁰ M. nih.govnih.gov

Various types of working electrodes have been employed, including mercury film electrodes and gold nanoparticle-modified screen-printed electrodes. nih.govnih.gov The optimization of experimental parameters such as supporting electrolyte (e.g., HCl), deposition potential, and deposition time is crucial for achieving high sensitivity and reproducibility. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Differential Pulse Anodic Stripping Voltammetry (DPASV) | nih.govnih.gov |

| Working Electrode | Mercury film screen-printed electrode or Gold nanoparticle-modified carbon screen-printed electrode | nih.govnih.gov |

| Supporting Electrolyte | 3.0 M HCl | nih.gov |

| Deposition Potential | -0.70 V | nih.gov |

| Detection Limit | 9.44 x 10⁻¹⁰ M to 1.27 x 10⁻⁸ M | nih.govnih.gov |

Advanced Sample Preparation Protocols for Complex Matrices

The analysis of antimony species like antimony lactate in complex environmental and biological matrices presents significant challenges. rsc.org These include achieving quantitative extraction from solid samples, preventing species transformation (e.g., oxidation of Sb(III) to Sb(V)), and overcoming low chromatographic recovery. rsc.orgnih.gov

A primary issue in the analysis of biological and environmental samples is the low recovery of antimony from chromatographic columns, which is often caused by the formation of macromolecular, polymeric Sb(V) species. dtu.dknih.gov To address this, advanced sample preparation protocols are necessary.

One effective strategy is acidic hydrolysis of the sample prior to analysis. dtu.dkrsc.org Treatment with 1 M HCl has been shown to break down these antimony polymers, improving chromatographic recovery and peak shape. dtu.dk The stability of the more sensitive trivalent state of antimony during this process is a concern. The addition of chelating ligands, such as EDTA and citrate, during the acidic hydrolysis step can help stabilize Sb(III) and prevent its oxidation. dtu.dkrsc.org For solid samples like soils and sediments, extraction with reagents like citric acid has been optimized to maximize the recovery of antimony for subsequent analysis. aaru.edu.jo

These preparation steps are crucial to ensure that the subsequent separation and quantification accurately reflect the original speciation of antimony in the sample. researchgate.net

Outlook and Future Research Directions in Antimony Lactate Chemistry

Emerging Research Frontiers and Under-explored Areas

The intersection of antimony's unique properties and lactate's growing recognition as a biologically active molecule opens up several exciting and underexplored research avenues. While traditionally used in applications like flame retardants and as a catalyst in PET production, the constituent parts of antimony lactate (B86563) suggest a much broader potential. ontosight.aiunige.chresearchgate.net

Emerging frontiers include the development of advanced materials for catalysis and electronics. Antimony-based compounds are being investigated as photocatalysts and electrocatalysts. acs.org The combination with lactate, a readily available and biocompatible organic acid, could lead to novel catalytic systems. acs.org The field of bioelectrocatalysis, which uses biological materials to drive redox reactions, presents another potential direction, focusing on creating valuable chemicals and renewable bioelectricity. acs.org

In the biomedical sphere, lactate is no longer considered just a metabolic byproduct but a key signaling molecule (a "lactormone") involved in immunomodulation, inflammation, and even tumorigenesis. frontiersin.orgresearchgate.net This opens a speculative but intriguing frontier: could antimony lactate be designed to modulate these pathways? The anti-parasitic properties of other antimony compounds are well-documented, and exploring how the lactate ligand might influence bioavailability or mechanism of action is an under-explored area. ontosight.ai Furthermore, the role of different lactate isomers, such as D-lactate, in metabolic and inflammatory processes is an emerging research area that could have implications for the design of future antimony-lactate-based therapeutics. nih.gov

The development of advanced analytical methods and sensors is another key research direction. Significant efforts have been dedicated to creating biosensors for lactate detection in clinical diagnostics, sports medicine, and food processing. nih.gov Research into how the presence of antimony might influence these sensing mechanisms or the development of dual-purpose sensors could be a novel pursuit.

Finally, the interaction of antimony and lactate with microorganisms presents a rich field for bioremediation research. Certain bacteria can use lactate as an electron donor to reduce and precipitate antimony from contaminated water, suggesting new environmental technologies. unige.chmdpi.com

Table 1: Emerging Research Frontiers for Antimony Lactate

| Research Frontier | Potential Application / Field | Key Focus Areas & Under-explored Aspects |

| Advanced Catalysis | Photocatalysis, Electrocatalysis, Organic Synthesis | Development of novel antimony-lactate-based catalysts; investigating the synergistic effects of the antimony center and lactate ligand; exploring applications in water splitting and green organic synthesis. acs.org |

| Biomedical Signaling | Immunology, Drug Development | Investigating if antimony lactate can modulate lactate-GPR81 signaling pathways; exploring its potential in treating inflammatory conditions or as a targeted anti-parasitic agent. frontiersin.orgresearchgate.net |

| Bioremediation | Environmental Technology, Wastewater Treatment | Using lactate to enhance microbial reduction of toxic Sb(V) to less harmful Sb(III) and its precipitation as antimony trisulfide; isolating and characterizing new halotolerant bacterial strains for this purpose. mdpi.commdpi.com |

| Advanced Sensing | Clinical Diagnostics, Environmental Monitoring | Development of novel electrochemical or optical sensors for lactate that could be modified by or for antimony detection; exploring dual-analyte sensing platforms. nih.govrsc.org |

| Isomer-Specific Chemistry | Therapeutics, Metabolism Research | Synthesizing and studying the distinct biological and chemical properties of antimony D-lactate versus antimony L-lactate, given the emerging, distinct roles of D-lactate in physiology. nih.govnih.gov |

Challenges in Synthesis and Advanced Applications

Despite its potential, the broader application of antimony lactate is hindered by several challenges related to its synthesis, stability, and use in advanced systems. Overcoming these hurdles is a primary focus for current and future research.

A fundamental challenge lies in the synthesis of antimony compounds in general. There is a recognized need for more efficient, sustainable, and scalable synthetic methods that allow for precise control over the oxidation state (+3 or +5) and coordination geometry of the antimony center. numberanalytics.com Antimony compounds can be unstable in aqueous solutions, prone to hydrolysis and precipitation unless a stabilizing ligand is present. inorganicventures.com While lactate can act as such a ligand, optimizing reaction conditions to ensure the stability of the final product, especially in dilute nitric acid where tartrate (a similar ligand) can be oxidized, remains a key consideration. inorganicventures.com

For applications that depend on the chirality of the lactate ligand, significant synthetic challenges emerge. The chemical synthesis of lactic acid typically produces a racemic mixture (an equal mix of D- and L-isomers). ncsu.edu Separating these isomers or developing stereoselective syntheses for antimony lactate is crucial for pharmaceutical or biological applications where only one isomer is active, but this adds complexity and cost to the process. ncsu.edunih.gov

The inherent toxicity of antimony is a major barrier to its use in many advanced applications, particularly those involving biological systems or environmental release. dcceew.gov.auresearchgate.net Antimony compounds are known to be toxic if inhaled or ingested, and high exposure can affect the heart and liver. nih.govnj.gov Therefore, a significant challenge is to design antimony lactate complexes with reduced toxicity without compromising their desired functionality. This involves understanding the structure-toxicity relationship and how the lactate ligand influences the bioavailability and metabolic fate of the antimony ion.

In the realm of materials science, particularly for applications like photocatalysis, the recovery and large-scale preparation of antimony-based materials are bottlenecks that restrict their industrial viability. acs.org The complex speciation of antimony in different environments further complicates the design of effective remediation and application technologies, as its chemical form can change depending on factors like pH and redox potential. mdpi.comresearchgate.net

Table 2: Key Challenges in Antimony Lactate Synthesis and Application

| Challenge Category | Specific Issue | Impact on Application |

| Synthetic Efficiency | Need for more sustainable and scalable synthesis methods for antimony compounds. numberanalytics.com | Limits cost-effective production for industrial use; hinders research due to complex preparation. |

| Stereochemical Control | Chemical synthesis of lactate yields a racemic mixture; separation is difficult and costly. ncsu.edunih.gov | Complicates development for chiral-specific applications like pharmaceuticals where one isomer may be inactive or harmful. |

| Compound Stability | Antimony compounds can hydrolyze and precipitate in aqueous solutions without stabilizing agents. inorganicventures.com | Restricts formulation options and shelf-life; complicates use in aqueous-based applications like wastewater treatment or drug delivery. |

| Inherent Toxicity | Antimony is a toxic heavy metal with potential adverse health and environmental effects. dcceew.gov.aunj.gov | Limits biomedical applications; requires strict handling and disposal protocols, increasing operational costs. ontosight.ainj.gov |

| Application Scalability | Difficulty in large-scale manufacturing and recovery of antimony-based materials like photocatalysts. acs.org | Prevents the transition from laboratory-scale proof-of-concept to industrial-scale application. |

| Chemical Speciation | The chemical form and solubility of antimony are highly dependent on environmental conditions (e.g., pH). mdpi.com | Makes it difficult to predict its behavior and design effective technologies for specific environments. |

Development of Sustainable and Green Chemical Processes for Antimony Lactate

In line with global trends, a major thrust of future research is the development of sustainable and green processes for both the synthesis of antimony lactate and its use in environmental applications. This aligns with the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, use of renewable feedstocks, and designing safer chemicals. nih.gov

A key area of focus is the production of the lactate component. Currently, about 90% of lactic acid is produced via microbial fermentation of renewable resources like corn starch or sugarcane. ncsu.edumdpi.com This biotechnological route is considered greener than chemical synthesis from petrochemical feedstocks. ncsu.edu Future research aims to make this process even more sustainable by utilizing second-generation feedstocks, such as lignocellulosic biomass from agricultural waste. mdpi.comfrontiersin.org However, this presents its own challenges, including the need for energy-intensive pretreatment steps to break down the biomass and the generation of fermentation-inhibiting compounds. frontiersin.org Developing robust microbial strains and more efficient hydrolysis and purification techniques are critical research goals. mdpi.com

For the synthesis of antimony lactate itself, green chemistry principles encourage the use of safer, eco-friendly solvents like water or ethanol, or even solvent-free methods such as mechanochemical grinding. mdpi.com Minimizing waste and energy consumption, and developing recyclable catalysts are also paramount. nih.govmdpi.com

In the context of applications, antimony lactate's role in green technologies is expanding. One promising area is in environmental remediation. Research has demonstrated that sulfate-reducing bacteria (SRB) can effectively remove toxic antimony from industrial wastewater, using lactate as a carbon source and electron donor to precipitate antimony as antimony trisulfide (Sb₂S₃). mdpi.commdpi.com Optimizing these bioremediation processes for different conditions (e.g., pH, salinity, temperature) and scaling them up for industrial use are key future directions. mdpi.commdpi.com Furthermore, materials like biochar have been shown to mitigate the toxic effects of antimony on microbial communities in anaerobic digestion, enhancing processes like biogas production and suggesting a synergistic use of green materials to solve contamination problems. iwaponline.com This contributes to the broader goal of a circular economy, where industrial residues containing critical elements like antimony are valorized rather than discarded as waste. researchgate.net

Table 3: Green Chemistry Approaches in the Antimony Lactate Lifecycle

| Process Step | Green Approach | Advantages | Current Challenges / Research Focus |

| Lactate Production | Fermentation of renewable feedstocks (e.g., lignocellulosic biomass). mdpi.comfrontiersin.org | Reduces reliance on fossil fuels; utilizes waste streams; can produce optically pure isomers with select microbes. ncsu.edu | Cost of hydrolytic enzymes; formation of inhibitory by-products during biomass pretreatment; process optimization. frontiersin.org |

| Compound Synthesis | Use of green solvents (water, ethanol), solvent-free reactions, recyclable catalysts. mdpi.com | Reduces hazardous waste; lowers environmental impact and process risks; improves atom economy. nih.gov | Poor solubility of many organic reagents in water; developing efficient and stable catalysts. mdpi.com |

| Environmental Remediation | Bioremediation using sulfate-reducing bacteria (SRB) with lactate as a carbon source. mdpi.commdpi.com | Sustainable and low-cost method for removing antimony from wastewater; converts toxic Sb into a stable precipitate. | Optimizing for high salinity and varying pH; understanding microbial community dynamics; scaling up the process. mdpi.com |

| Toxicity Mitigation | Co-application with green materials like biochar in contaminated environments. iwaponline.com | Enhances microbial activity in the presence of antimony; improves efficiency of processes like anaerobic digestion. | Understanding the precise mechanisms of biochar's protective effects; long-term stability and effectiveness. |

| Circular Economy | Recovery of antimony from industrial residues and end-of-life products. researchgate.net | Conserves natural resources of a critical element; reduces landfill waste and associated environmental risks. | Developing economically viable and efficient extraction and purification technologies from complex waste matrices. |

Q & A

Q. What safety protocols should be followed when handling antimony lactate in laboratory settings?

Antimony lactate is classified as an inorganic antimony compound (UN1550) under hazardous materials guidelines . Researchers must:

- Use respiratory protection (e.g., NIOSH-approved filters for inorganic antimony compounds) and wear nitrile gloves and lab coats to avoid skin contact .

- Implement emergency measures, including immediate rinsing of eyes/skin with water and proper disposal of contaminated clothing .

- Ensure adequate ventilation and avoid ingestion/inhalation, as per DOT HAZMAT guidelines .

Q. Which analytical techniques are recommended for characterizing antimony lactate’s structural and compositional properties?

Key methods include:

- Scanning Electron Microscopy (SEM): Used to identify crystal phases (e.g., prismatic vs. cubic structures in antimony (III) oxide derived from lactate-mediated bacterial processes) .

- Elemental Analysis: Quantifies antimony and carbon content via combustion or ICP-MS, critical for verifying stoichiometry .

- Spectroscopy (FTIR, NMR): Confirms ligand coordination and molecular structure, particularly the interaction between antimony and lactate ligands .

Advanced Research Questions

Q. How can microbial processes be optimized for synthesizing antimony lactate derivatives?

The bacterium MLFW-2 reduces antimony (V) to (III) oxide using lactate as an electron donor . Optimization strategies include:

- Controlled Variables: Adjust lactate concentration (≥10 mM) and pH (6.5–7.5) to enhance bacterial activity.

- Validation: Use heat-killed bacterial controls to confirm biological reduction (non-enzymatic pathways yield no product) .

- Crystallization Monitoring: Track phase separation via SEM to isolate dominant crystal forms (e.g., “bowtie” prismatic structures) .

Q. How can contradictions in reported polymorphic forms of antimony lactate be resolved?

Conflicting crystal phase data may arise from synthesis conditions (e.g., pH, temperature). To resolve discrepancies:

- Combine X-ray Diffraction (XRD) with Thermogravimetric Analysis (TGA) to differentiate polymorphs.

- Replicate experiments under strictly controlled conditions (e.g., anaerobic environments for microbial synthesis) .

Q. What experimental designs are effective for studying antimony-lactate coordination chemistry under varying conditions?

- pH-Dependent Stability Studies: Use UV-Vis spectroscopy to monitor ligand dissociation at pH 2–10.

- Thermal Analysis: Conduct DSC to assess decomposition thresholds (>150°C for antimony lactate) .

- Competitive Ligand Assays: Introduce chelators (e.g., EDTA) to evaluate binding affinity .

Q. How can interference from lactate degradation products be minimized during antimony speciation analysis?

- Chromatographic Separation: Employ HPLC with ion-pairing agents to isolate antimony-lactate complexes from lactate byproducts (e.g., pyruvate) .

- Calibration Controls: Use synthetic standards to validate detection limits (e.g., 0.1–10 ppm antimony) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in antimony-lactate stability data across studies?

- Source Verification: Confirm reagent purity (e.g., ≥95% antimony lactate via elemental analysis) .

- Environmental Controls: Standardize humidity (≤30% RH) and oxygen levels to prevent oxidation .

- Cross-Validation: Compare results from independent methods (e.g., SEM for morphology vs. XRD for crystallinity) .

Methodological Tables

Table 1: Key Parameters for Microbial Synthesis of Antimony Derivatives

Table 2: Safety Thresholds for Antimony Lactate Exposure

| Parameter | Threshold | Reference |

|---|---|---|

| Inhalation (Sb) | 0.5 mg/m³ (OSHA) | |

| Skin Contact | Avoid direct contact; use PPE |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.